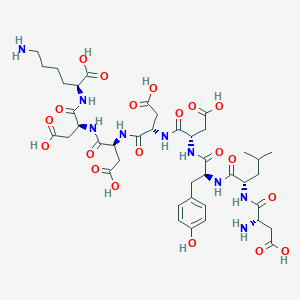
MUC5AC motif peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MUC5AC motif peptide is a 16-amino acid fragment of mucin 5.
Aplicaciones Científicas De Investigación
Genomic Organization and Similarity to Other Mucins : MUC5AC shares extensive sequence similarity with other mucins like MUC2, MUC5B, and von Willebrand factor, particularly in the number and positions of cysteine residues. This similarity suggests a common ancestral gene for these mucins. The genomic organization of MUC5AC has been mapped and studied in detail, providing insights into its structure and evolutionary history (Desseyn et al., 1997).
Glycoform Identification in Respiratory Mucus : MUC5AC has been identified in respiratory secretions, where it exists as different glycoforms. This finding is crucial for understanding the role of MUC5AC in respiratory health and diseases (Thornton et al., 1997).
Role in O-Glycosylation : The amino acid sequence of MUC5AC motif peptides plays a significant role in O-glycosylation, a process critical for protein function and cellular interactions. Research has highlighted the specificity and activity of enzymes involved in this glycosylation process (Hennebicq et al., 1998).
Conserved Cysteine-Rich Domains : Studies have shown that MUC5AC contains conserved cysteine-rich domains, which are important for the structure and function of the mucin. These domains may play a role in the protective functions of secreted mucin and are a target for further research (Guyonnet Dupérat et al., 1995).
Quantification in Human Tears : MUC5AC is a major component of the human tear film, and its quantification is essential for understanding various eye conditions, including dry eye diseases. Research in this area has developed methods for measuring MUC5AC in human tears (Zhao et al., 2001).
Mucin Proteome Coverage in Respiratory Mucins : Mapping the protein domain structures of respiratory mucins like MUC5B and MUC5AC provides insights into their role in maintaining and protecting airway epithelia. This research is vital for understanding respiratory health and disorders (Cao et al., 2012).
Immunohistochemical Studies in Carcinomas : MUC5AC's expression in gastric carcinomas has been studied, providing important information on its role in cancer development and potential as a biomarker (Reis et al., 1997).
MUC5AC in Colorectal Cancer : Research has explored the expression of MUC5AC in colorectal cancer, including its potential as a diagnostic and prognostic marker, and as a target for cancer vaccines (Byrd & Bresalier, 2004).
Propiedades
Fórmula molecular |
C₆₃H₁₀₄N₁₆O₂₆ |
|---|---|
Peso molecular |
1501.62 |
Secuencia |
One Letter Code: GTTPSPVPTTSTTSAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





